molecular formula C22H23F2N5O2 B5519562 [7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE

[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE

Cat. No.: B5519562
M. Wt: 427.4 g/mol
InChI Key: OTTXTXCDQWKBEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the difluoromethyl and methoxyphenyl groups. The final step involves the attachment of the hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl moiety. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, [7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE may serve as a probe to study enzyme interactions and cellular pathways.

Medicine

The compound’s potential therapeutic properties make it a candidate for drug development. It may exhibit activity against certain diseases, making it valuable for pharmaceutical research.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of [7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE lies in its difluoromethyl group, which can enhance its biological activity and stability. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2N5O2/c1-31-16-6-4-14(5-7-16)18-11-19(20(23)24)29-21(26-18)17(12-25-29)22(30)28-10-9-27-8-2-3-15(27)13-28/h4-7,11-12,15,20H,2-3,8-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTXTXCDQWKBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4CCN5CCCC5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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